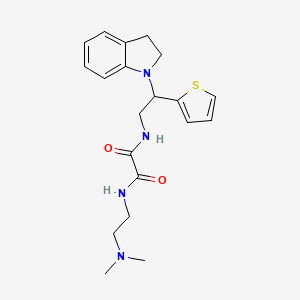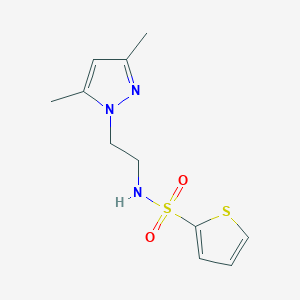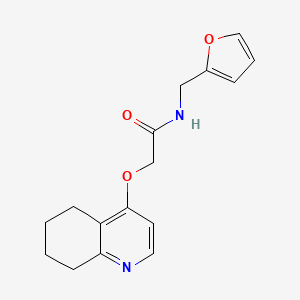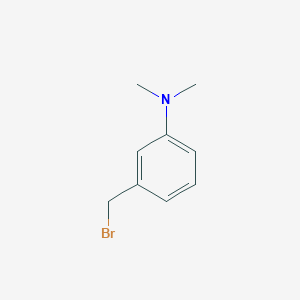
2-Amino-1-biphenyl-4-ylethanone hydrochloride
Descripción general
Descripción
2-Amino-1-biphenyl-4-ylethanone hydrochloride is a chemical compound with the CAS Number: 71350-68-0 . It has a molecular weight of 247.72 and its IUPAC name is 2-amino-1-[1,1’-biphenyl]-4-ylethanone hydrochloride . The compound is in solid form .
Molecular Structure Analysis
The InChI code for 2-Amino-1-biphenyl-4-ylethanone hydrochloride is 1S/C14H13NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9H,10,15H2;1H . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
2-Amino-1-biphenyl-4-ylethanone hydrochloride is a solid . It has a molecular weight of 247.72 and its IUPAC name is 2-amino-1-[1,1’-biphenyl]-4-ylethanone hydrochloride .Aplicaciones Científicas De Investigación
Molecular Synthesis and Characterization
Novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorinated analogs have been synthesized and characterized. These studies involve spectral characterization, density functional theory (DFT) calculations, and docking studies to understand their structural, electronic properties, and potential biological activities. These methodologies highlight the importance of synthetic and analytical techniques in developing new compounds with potential applications in medicinal chemistry and materials science (Shahana & Yardily, 2020).
Catalysis and Reaction Mechanisms
Research into the triple self-condensation reactions of thiophene-based methyl ketones showcases the synthetic utility of catalytic processes to generate new aromatic and olefinic compounds. Such studies are crucial for the development of novel reaction pathways and the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Andicsová-Eckstein et al., 2018).
Materials Science
Investigations into biphenyl derivatives for applications in liquid crystal polymer materials demonstrate the intersection of organic synthesis and materials science. Synthesis of specific biphenyl derivatives underlines the significance of chemical synthesis in developing materials with desirable physical and chemical properties for applications in electronics, optics, and more (Ji-zhong, 2008).
Molecular Interactions and Drug Discovery
The synthesis and characterization of aromatic amino ketones containing furan and thiophene rings offer insights into the study of molecular interactions in various environments. This research is foundational for drug discovery and development, where understanding the solvatochromic and crystallochromic properties of molecules can lead to the design of better pharmaceutical agents (El-Sayed et al., 2003).
Propiedades
IUPAC Name |
2-amino-1-(4-phenylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9H,10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCLXUJJCNIJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-biphenyl-4-ylethanone hydrochloride | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)



![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2810979.png)

![2-(isopropylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2810984.png)
![N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2810985.png)
